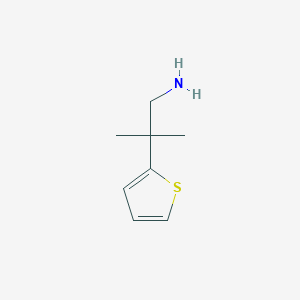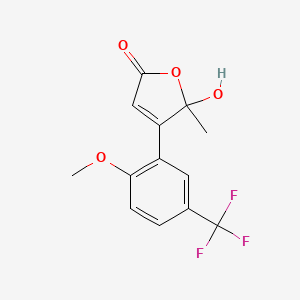
Ethyl 4-oxochroman-3-carboxylate
Overview
Description
Ethyl 4-oxochroman-3-carboxylate is a chemical compound belonging to the chromanone family It is characterized by a chromanone core structure with an ethyl ester group at the 3-position and a keto group at the 4-position
Mechanism of Action
Target of Action
Ethyl 4-oxochroman-3-carboxylate, also known as ethyl coumarin-3-carboxylate, is a compound that has been used in the production of biologically active compounds Coumarins, a family of naturally occurring compounds that this compound belongs to, are known to be involved in the actions of plant growth hormones and growth regulators .
Mode of Action
Coumarins are known to play a role in the control of respiration, photosynthesis, and defense against infection . They act as antioxidants, enzyme inhibitors, and precursors of toxic substances .
Biochemical Pathways
Coumarins, which this compound is a part of, are known to have important effects in plant biochemistry and physiology .
Result of Action
Coumarins are known to have various biological properties, being tested for anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-oxochroman-3-carboxylate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between 2-hydroxybenzaldehyde and diethyl malonate, catalyzed by piperidine. The reaction proceeds under reflux conditions, leading to the formation of the chromanone ring .
Another method involves the Pechmann condensation, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for maximizing yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxochroman-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The keto group at the 4-position can be oxidized to form corresponding carboxylic acids.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-carboxychroman-3-carboxylate.
Reduction: Formation of 4-hydroxychroman-3-carboxylate.
Substitution: Formation of various amides or esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-oxochroman-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibitors and as a precursor for biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and polymers due to its chromophoric properties.
Comparison with Similar Compounds
Ethyl 4-oxochroman-3-carboxylate can be compared with other chromanone derivatives, such as:
Ethyl 2-oxo-2H-chromene-3-carboxylate: Similar structure but with a different substitution pattern.
4-Hydroxychroman-3-carboxylate: Lacks the ethyl ester group, leading to different reactivity and applications.
Chroman-4-one: Simplified structure without the carboxylate group, used in different synthetic applications.
Properties
IUPAC Name |
ethyl 4-oxo-2,3-dihydrochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-2-15-12(14)9-7-16-10-6-4-3-5-8(10)11(9)13/h3-6,9H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTNJXOCKWYEAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



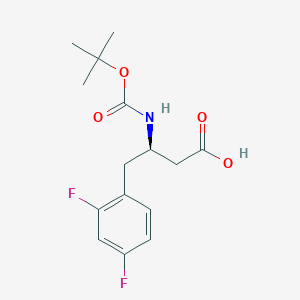
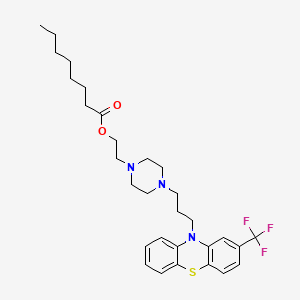
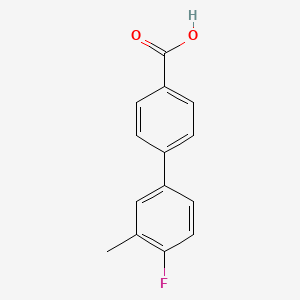
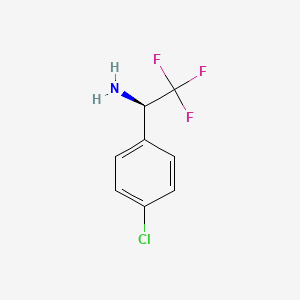
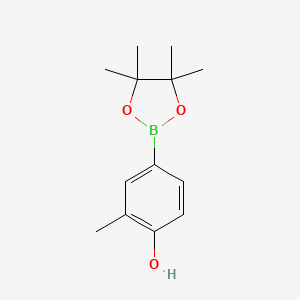
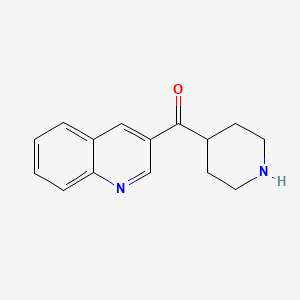
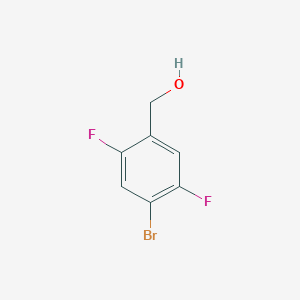
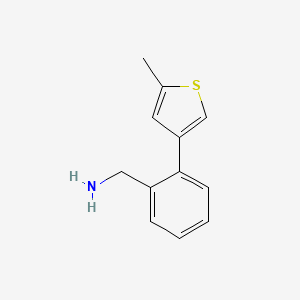
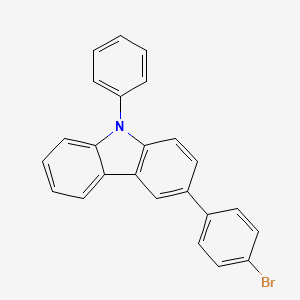
![3-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B1532504.png)
